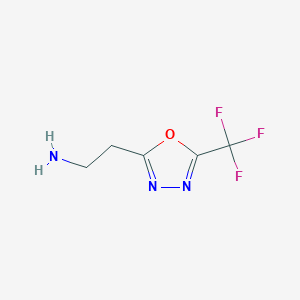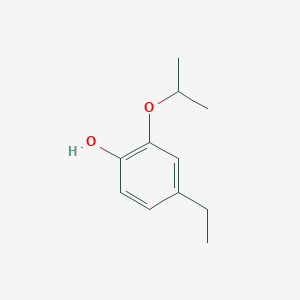
Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester is a synthetic compound that belongs to the class of amino acid esters This compound is characterized by the presence of a chlorophenyl group attached to the alanine backbone, making it a unique derivative of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester typically involves the esterification of alanine with 3-(M-chlorophenyl)-2-methyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the reactants in an organic solvent like ethanol or methanol for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Alanine, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar in structure but with a hydroxy group instead of an ester group.
Carbonyl cyanide m-chlorophenyl hydrazone: Shares the chlorophenyl group but differs in its functional groups and overall structure.
Uniqueness: Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester is unique due to its specific ester linkage and the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(3-chlorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-11(15)12(2,14)8-9-5-4-6-10(13)7-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
RDUBYEDCWQXNKL-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=CC=C1)Cl)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)






![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)




